2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a benzylthio group attached to an imidazole ring, with chlorine and fluorine substituents on the benzyl group. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base such as sodium hydride. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzylthioimidazole derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
- 2-(2-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
- 2-(2-bromobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
Uniqueness
2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S.BrH/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10;/h1-3H,4-6H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZVRLHIXFWXAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C=CC=C2Cl)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.